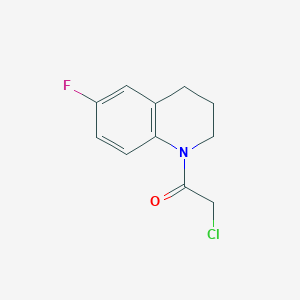
4-(4-Bromobutyl)-4'-methyl-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromobutyl group attached to one of the pyridine rings and a methyl group attached to the other pyridine ring. Bipyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine typically involves the reaction of 4-methyl-2,2’-bipyridine with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine rings, converting them to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing the pyridine rings.
Major Products
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation: Products include 4-(4-bromobutyl)-4’-formyl-2,2’-bipyridine and 4-(4-bromobutyl)-4’-carboxy-2,2’-bipyridine.
Reduction: Products include 4-(4-bromobutyl)-4’-methylpiperidine derivatives.
科学研究应用
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Material Science: The compound is explored for its potential in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Analytical Chemistry: It is used in the development of sensors and probes for detecting metal ions and other analytes.
作用机制
The mechanism of action of 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine largely depends on its role as a ligand in coordination chemistry. The compound coordinates with metal ions through the nitrogen atoms of the pyridine rings, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling.
相似化合物的比较
Similar Compounds
- 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine
- 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine
- 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine
Uniqueness
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine is unique due to the presence of both a bromobutyl group and a methyl group on the bipyridine scaffold. This combination of functional groups allows for versatile chemical modifications and the formation of diverse metal complexes. Compared to other bipyridines, this compound offers enhanced reactivity and potential for creating novel materials and catalysts.
属性
CAS 编号 |
115008-03-2 |
|---|---|
分子式 |
C15H17BrN2 |
分子量 |
305.21 g/mol |
IUPAC 名称 |
2-[4-(4-bromobutyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C15H17BrN2/c1-12-5-8-17-14(10-12)15-11-13(6-9-18-15)4-2-3-7-16/h5-6,8-11H,2-4,7H2,1H3 |
InChI 键 |
QBWVHZUSTRNLHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
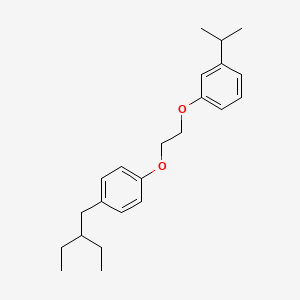
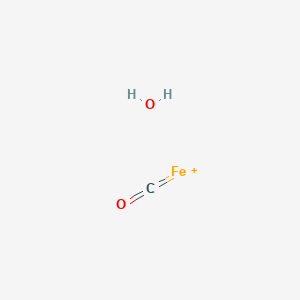
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
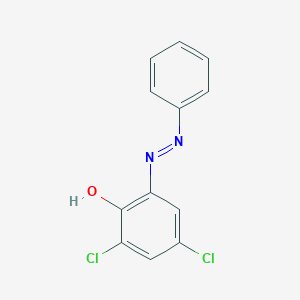

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
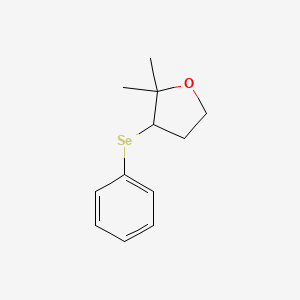
phenylsilane](/img/structure/B14286485.png)

